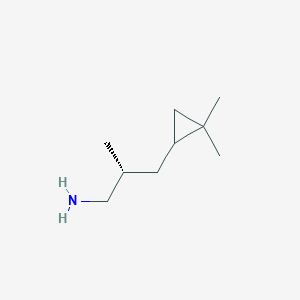

![molecular formula C19H18O4S B2502984 (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622360-61-6](/img/structure/B2502984.png)

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate" is a chemically synthesized molecule that belongs to the class of organic compounds known as benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The specific structure of this compound suggests it has a benzofuran backbone with additional substituents that include a 3-methylthiophen-2-yl group and a 2,2-dimethylpropanoate moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into related benzofuran derivatives. For instance, the synthesis of a similar compound, "2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran," involved a Lewis acid-catalyzed reaction starting from 2,4-dimethylphenol and a substituted acetophenone . This suggests that the synthesis of the compound might also involve a catalyzed reaction, possibly starting from a methylthiophen and a suitable dienophile to form the benzofuran core through a hetero Diels-Alder reaction or a similar cyclization process.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of the substituent groups relative to the benzofuran plane. In the case of "2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran," the 4-bromophenyl ring is slightly rotated out of the plane, indicating that steric factors influence the overall geometry . For the compound , we can infer that the 3-methylthiophen-2-yl group may also influence the molecular conformation and possibly the electronic properties of the molecule.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, primarily due to the reactivity of the furan ring and the substituent groups. The papers do not provide specific reactions for the compound , but based on the structure, it could potentially undergo electrophilic substitution reactions at the furan ring or nucleophilic addition reactions at the carbonyl group of the 2,2-dimethylpropanoate moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's optical and electronic properties. The paper on a related compound discusses the use of X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) to study geometrical parameters, vibration frequencies, and optical properties . These techniques could be applied to the compound to determine its physical and chemical properties, such as solubility, melting point, and reactivity.

科学的研究の応用

Photochemical Reactions

The study by Kawase et al. (1974) explored the photochemical reactions of benzofuran derivatives with benzophenone and benzaldehyde, producing corresponding oxetanes and dimers under various conditions, indicating the reactivity of these compounds under light-induced conditions (Kawase, Yamaguchi, Ochiai, & Horita, 1974).

Solvent Dependent Reactions

Saito et al. (1998) found that photochemical reactions of certain oxopropanoates vary significantly with the solvent, affecting the yield of benzocyclobutenols and naphthalenones. This study showcases how solvent choice impacts the outcomes of photochemical reactions involving complex organic molecules (Saito, Kamei, Kuribara, Yoshioka, & Hasegawa, 1998).

Molecular Wiring and Optoelectronic Properties

Wang et al. (2006) synthesized pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, exploring their structural, redox, and optoelectronic properties. This research contributes to the understanding of how molecular wiring can be utilized in developing advanced materials with specific electronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Halogenation and Electrophilic Substitution

Baciocchi et al. (1976) investigated the halogenation of benzofuran and benzothiophen derivatives, revealing the role of adduct formation in electrophilic aromatic substitution. This work enhances our understanding of how halogenation can be controlled and utilized in synthetic chemistry (Baciocchi, Clementi, & Sebastiani, 1976).

Catalytic Applications

Martins et al. (2016) synthesized and characterized a sulfonated Schiff base dimethyltin(IV) coordination polymer, applying it as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions. This study highlights the potential of utilizing complex organometallic compounds as catalysts in environmentally friendly chemical processes (Martins, Hazra, Silva, & Pombeiro, 2016).

将来の方向性

特性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4S/c1-11-7-8-24-16(11)10-15-17(20)13-6-5-12(9-14(13)23-15)22-18(21)19(2,3)4/h5-10H,1-4H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZYGSAVIMRBFG-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

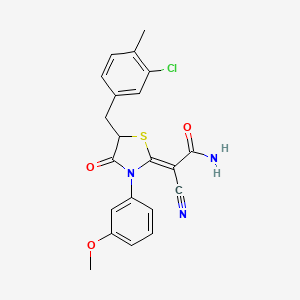

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

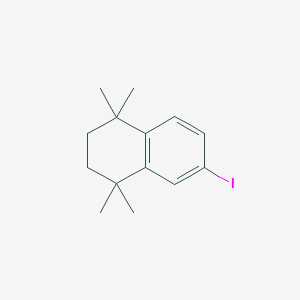

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

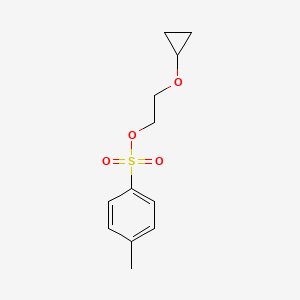

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)